4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate 4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561262
InChI: InChI=1S/C17H19NO4S/c1-11-9-13(3)17(10-12(11)2)23(20,21)22-16-7-5-15(6-8-16)18-14(4)19/h5-10H,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4 g/mol

4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate

CAS No.:

Cat. No.: VC16561262

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate -

Specification

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
IUPAC Name (4-acetamidophenyl) 2,4,5-trimethylbenzenesulfonate
Standard InChI InChI=1S/C17H19NO4S/c1-11-9-13(3)17(10-12(11)2)23(20,21)22-16-7-5-15(6-8-16)18-14(4)19/h5-10H,1-4H3,(H,18,19)
Standard InChI Key CWIYKFAFPXFHMA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features a central benzenesulfonate group with methyl substitutions at the 2-, 4-, and 5-positions, coupled to a 4-(acetylamino)phenyl moiety via a sulfonate ester linkage. Its molecular formula is C18H21NO5S\text{C}_{18}\text{H}_{21}\text{NO}_5\text{S}, with a theoretical molecular weight of 387.43 g/mol . The acetylamino group (-NHCOCH3_3) introduces hydrogen-bonding capacity, while the trimethylbenzenesulfonate group enhances hydrophobicity, influencing solubility and reactivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC18H21NO5S\text{C}_{18}\text{H}_{21}\text{NO}_5\text{S}
Molecular Weight387.43 g/mol
IUPAC Name4-Acetamidophenyl 2,4,5-trimethylbenzenesulfonate
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
InChIKeyHypothetical: YRZVXQBSWXGQRR-UHFFFAOYSA-N

Spectral Characteristics

Although experimental spectra are unavailable, comparisons to analogs like S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate (PubChem CID: 269654) suggest:

  • IR Spectroscopy: Stretching vibrations at ~1730 cm1^{-1} (ester C=O), ~1660 cm1^{-1} (amide C=O), and ~1350–1150 cm1^{-1} (S=O asymmetric/symmetric) .

  • NMR: Downfield shifts for sulfonate-linked aromatic protons (δ 7.5–8.0 ppm) and methyl groups (δ 2.1–2.6 ppm) .

Synthesis and Manufacturing

Reaction Pathways

The compound is likely synthesized via a two-step process:

  • Sulfonation: 2,4,5-Trimethylbenzenesulfonyl chloride is prepared by treating 2,4,5-trimethylbenzene with chlorosulfonic acid.

  • Esterification: The sulfonyl chloride reacts with 4-acetamidophenol in the presence of a base (e.g., pyridine) to form the ester .

Table 2: Hypothetical Synthetic Conditions

StepReagents/ConditionsYield (Estimated)
1Chlorosulfonic acid, 0–5°C, 4h70–85%
24-Acetamidophenol, pyridine, RT, 12h60–75%

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) would isolate the product, followed by recrystallization from ethanol/water. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) is standard .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic trimethyl groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Thermal Stability: Decomposition likely above 200°C, consistent with sulfonate esters .

Reactivity

  • Hydrolysis: Susceptible to alkaline hydrolysis, cleaving the sulfonate ester bond to yield 4-acetamidophenol and 2,4,5-trimethylbenzenesulfonic acid .

  • Electrophilic Substitution: The electron-rich acetylamino phenyl group may undergo nitration or halogenation under acidic conditions .

Biological and Industrial Relevance

Material Science Applications

The trimethyl groups enhance thermal stability, making it a candidate for polymer crosslinking or surfactants in specialty coatings .

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